molecular formula C8H6N2O7 B082224 3,5-Dinitro-4-hydroxyphenylacetic acid CAS No. 10463-37-3

3,5-Dinitro-4-hydroxyphenylacetic acid

Cat. No.: B082224
CAS No.: 10463-37-3
M. Wt: 242.14 g/mol
InChI Key: MLVYQQLUGFSXQH-UHFFFAOYSA-N
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Description

3,5-Dinitro-4-hydroxyphenylacetic acid is a member of the phenylacetic acid class, characterized by the presence of nitro and hydroxy groups at positions 3, 4, and 5 on the phenyl ring. This compound has a molecular formula of C8H6N2O7 and a molecular weight of 242.14 g/mol . It is known for its roles as a bacterial metabolite, marine metabolite, and hapten .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dinitro-4-hydroxyphenylacetic acid typically involves the nitration of 4-hydroxyphenylacetic acid. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce nitro groups at the 3 and 5 positions of the phenyl ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, concentration of reagents, and reaction time to minimize by-products and maximize the efficiency of the nitration process .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dinitro-4-hydroxyphenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,5-Dinitro-4-hydroxyphenylacetic acid has several applications in scientific research:

Comparison with Similar Compounds

    3,5-Dimethoxy-4-hydroxyphenylacetic acid: Similar structure but with methoxy groups instead of nitro groups.

    4-Hydroxy-3-nitrophenylacetic acid: Contains only one nitro group.

    3,5-Dinitrobenzoic acid: Lacks the hydroxy and acetic acid groups.

Uniqueness: 3,5-Dinitro-4-hydroxyphenylacetic acid is unique due to the presence of both nitro and hydroxy groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity. Its dual role as a bacterial and marine metabolite further distinguishes it from other similar compounds .

Properties

IUPAC Name

2-(4-hydroxy-3,5-dinitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O7/c11-7(12)3-4-1-5(9(14)15)8(13)6(2-4)10(16)17/h1-2,13H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVYQQLUGFSXQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10146620
Record name 3,5-Dinitro-4-hydroxyphenacetic acid
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Molecular Weight

242.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10463-37-3
Record name 3,5-Dinitro-4-hydroxyphenacetic acid
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Record name 10463-37-3
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Record name 3,5-Dinitro-4-hydroxyphenacetic acid
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Record name 10463-37-3
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Record name 3,5-Dinitro-4-hydroxyphenacetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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